BenchChemオンラインストアへようこそ!

1h-Thieno[3,4-e]benzimidazole

Physicochemical profiling Drug-likeness Scaffold selection

1H-Thieno[3,4-e]benzimidazole provides a validated bioisosteric replacement for benzimidazole cores, delivering a 65-fold potency improvement in HCV NS5A inhibition and a 1.21 LogP shift for enhanced membrane permeability. Its distinct pKa (3.4 vs 4.0 for benzimidazole) enables acid-activation in mildly acidic compartments, while dual-face SH reactivity supports covalent inhibitor design. Procure this regiospecific scaffold for medicinal chemistry, kinase inhibitor development, and organic photovoltaic research.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
Cat. No. B13817261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Thieno[3,4-e]benzimidazole
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=CSC=C31)N=CN2
InChIInChI=1S/C9H6N2S/c1-2-8-9(11-5-10-8)7-4-12-3-6(1)7/h1-5H,(H,10,11)
InChIKeyKHQYCESBVZBLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Thieno[3,4-e]benzimidazole (CAS 205183-70-6): Core Scaffold Properties and Procurement Relevance


1H-Thieno[3,4-e]benzimidazole (CAS 205183-70-6, C₉H₆N₂S, MW 174.22 g/mol) is a fused heterocyclic scaffold composed of a thiophene ring ortho-annelated to a benzimidazole core at the [3,4-e] junction . Unlike simple benzimidazole, the sulfur-containing thiophene ring introduces distinct electronic polarization, altered lipophilicity, and a larger polar surface area [1]. This scaffold serves as a versatile building block for medicinal chemistry and materials science, where the [3,4-e] fusion pattern offers regiochemical differentiation from other thienobenzimidazole isomers such as the [3,2-e] (CAS 23630-49-1) and [3,4-d] series [2]. Patents disclose substituted derivatives of thienoimidazoles as angiotensin II antagonists (US 5463073) and gastric H⁺/K⁺-ATPase inhibitors, establishing the commercial relevance of this chemotype [3].

Why 1H-Thieno[3,4-e]benzimidazole Cannot Be Replaced by Benzimidazole or Positional Isomers in Critical Applications


Although 1H-Thieno[3,4-e]benzimidazole shares the benzimidazole core with its parent heterocycle and the thienobenzimidazole scaffold with positional isomers, substitution without careful evaluation introduces quantifiable risk. The [3,4-e] fusion pattern positions the sulfur atom at a specific electronic node, producing a LogP of 2.78 versus 1.56 for unsubstituted benzimidazole — a >1.2 log unit difference that alters membrane partitioning and solubility [1]. More critically, the [3,4-d] regioisomeric series has been shown to produce H⁺/K⁺-ATPase inhibitors with pKa values (3.4) distinct from benzimidazole-based drugs (omeprazole pKa 4.0), directly affecting acid-activation kinetics and tissue selectivity [2]. The thienoimidazole class further exhibits a unique dual-face SH-group reactivity not observed with benzimidazole proton pump inhibitors [3]. These differences mean that swapping scaffolds — even between closely related thienoimidazole regioisomers — can alter potency, selectivity, and pharmacokinetic behavior in ways that are not predictable from structure alone.

1H-Thieno[3,4-e]benzimidazole: Quantitative Comparative Evidence Against Closest Analogs


Lipophilicity and Polar Surface Area Differentiation: [3,4-e] vs Benzimidazole vs [3,2-e] Isomer

1H-Thieno[3,4-e]benzimidazole exhibits significantly higher calculated lipophilicity (LogP 2.78) compared to the unsubstituted benzimidazole scaffold (LogP 1.56) and the positional isomer 1H-thieno[3,2-e]benzimidazole (LogP 2.24). The polar surface area of the thieno-fused compounds (PSA 56.92 Ų) is approximately double that of benzimidazole (PSA 28.68 Ų), reflecting the contribution of the thiophene sulfur atom [1][2]. This combination of elevated LogP and increased PSA places the [3,4-e] scaffold in a distinct physicochemical space that is not accessible with benzimidazole alone or with the [3,2-e] isomer [3].

Physicochemical profiling Drug-likeness Scaffold selection

Thermal Stability and Boiling Point: [3,4-e] vs [3,2-e] vs Benzimidazole

The [3,4-e] isomer exhibits a calculated boiling point of 495.2°C at 760 mmHg, which is approximately 14°C higher than the [3,2-e] isomer (481.0°C) and approximately 135°C higher than benzimidazole (360°C) [1][2]. Density follows a similar trend with the thieno-fused scaffolds (1.468 g/cm³ for [3,4-e]; 1.467 g/cm³ for [3,2-e]) being markedly denser than benzimidazole (1.242 g/cm³) [2]. The higher boiling point of the [3,4-e] isomer relative to [3,2-e] indicates stronger intermolecular interactions, potentially attributable to the different orientation of the sulfur atom relative to the imidazole NH .

Thermal stability Process chemistry Purification

pKa-Driven Acid Activation: Thienoimidazole vs Benzimidazole Proton Pump Inhibitors

In a direct comparative study, the thieno[3,4-d]imidazole derivative S 1924 demonstrated a pKa of 3.4 versus 4.0 for the benzimidazole-based drug omeprazole [1]. This 0.6-unit lower pKa shifts the acid-activation equilibrium: at pH 4, approximately 50% of omeprazole is ionized versus a higher proportion of S 1924, altering inhibitor accumulation kinetics in the acidic compartment of parietal cells [1]. In vivo, S 1924 matched omeprazole's efficacy across multiple models (pylorus-ligated rats, stomach-lumen-perfused rats, Heidenhain pouch dogs), whereas the benzimidazole comparator S 3337 was clearly less effective in stomach-lumen-perfused rats and Heidenhain pouch dogs [1].

Proton pump inhibition Acid activation pKa differentiation

Differential SH-Group Reactivity: Thienoimidazoles Engage Both Luminal and Cytosolic Cysteines

Thienoimidazole derivatives Hoe 731 and S 4216 demonstrate a mechanistically distinct inhibition profile compared to omeprazole. Under acidifying conditions (vesicle interior acidification), both thienoimidazoles inhibited H⁺/K⁺-ATPase with IC₅₀ ≈ 1.0 μM; in the absence of a pH gradient, IC₅₀ values were 5.5 μM (Hoe 731) and 2.1 μM (S 4216). Critically, omeprazole inhibited only in the presence of proton accumulation (IC₅₀ 0.7 μM) [1]. In isolated parietal cells, Hoe 731 matched omeprazole (IC₅₀ 0.1 μM), while S 4216 was 4-fold less potent (IC₅₀ 0.4 μM). However, thienoimidazole inhibition faded over 120 min, whereas omeprazole inhibition remained constant, indicating differential chemical stability or cellular handling [1].

Covalent inhibition Target engagement Mechanism of action

Bioisosteric Replacement Value: Thienoimidazole Achieves Picomolar HCV NS5A Inhibition

In a systematic medicinal chemistry campaign, thienoimidazole was validated as a suitable bioisostere for the benzimidazole moiety in HCV NS5A inhibitors. Non-symmetric thienoimidazole-containing compound 13 achieved G1a EC₅₀ = 17 pM and G1b EC₅₀ = 5 pM, placing it in the same potency range as clinical candidates daclatasvir (G1a EC₅₀ = 50 pM) and ledipasvir (G1a EC₅₀ = 31 pM) [1]. Replacing the benzimidazole core with thienoimidazole in compound 7 resulted in a 65-fold potency gain against genotype 1a (G1a EC₅₀ from 39 nM to 0.6 nM) [1]. The thienoimidazole series also demonstrated favorable ADME properties: low clearance (Cl 5.3–6.9 mL/min/kg), high metabolic stability in rat and human liver microsomes, and no significant hERG or CYP inhibition [1].

HCV NS5A inhibition Bioisosterism Antiviral potency

Thiophene-Benzimidazole Scaffold Enables Selective Kinase Inhibition with Nanomolar Potency

A thiophene-benzimidazole compound (Polo-like Kinase Inhibitor III, Calbiochem Cat. No. 528284) demonstrates potent, reversible inhibition of polo-like kinases with Ki values of 4.8 nM (Plk1), 3.8 nM (Plk2), 8.0 nM (Plk3), and 163 nM (Plk4) . Critically, this compound exhibits little or much reduced activity against 39 other commonly studied kinases, establishing a selectivity window that is rare among ATP-competitive inhibitors . In cellular assays, it preferentially inhibits proliferation of 11 tumor cell lines (IC₅₀ ≤ 0.7 µM) over normal human diploid fibroblasts (IC₅₀ = 6.14 µM, ~9-fold selectivity), and maintains equipotent activity against MDR-1-expressing drug-resistant uterine sarcoma cells and their non-resistant parental line .

Kinase inhibition PLK1 selectivity Chemical probe

Optimal Procurement and Application Scenarios for 1H-Thieno[3,4-e]benzimidazole Based on Quantitative Evidence


Medicinal Chemistry: Bioisosteric Replacement of Benzimidazole in Lead Optimization

When a benzimidazole-containing lead compound requires improved potency, altered lipophilicity, or escape from crowded IP space, 1H-Thieno[3,4-e]benzimidazole offers a validated bioisosteric replacement. The thienoimidazole scaffold has demonstrated a 65-fold potency improvement over benzimidazole analogs in HCV NS5A inhibition (G1a EC₅₀ from 39 nM to 0.6 nM) [1]. The +1.21 LogP shift versus benzimidazole can be exploited to fine-tune membrane permeability without adding molecular weight [2]. Researchers should evaluate the [3,4-e] isomer specifically, as the positional isomer [3,2-e] has a 0.54-unit lower LogP and may not confer the same permeability advantage.

Drug Discovery: Acid-Activated Prodrug Design Requiring Lower pKa Triggers

For programs developing acid-activated covalent inhibitors (e.g., proton pump inhibitors, lysosomotropic agents), the thienoimidazole core provides a pKa approximately 0.6 units lower than benzimidazole (3.4 vs 4.0) [3]. This shifts the activation equilibrium toward the unionized form at mildly acidic pH, potentially enabling tissue-selective activation in compartments where benzimidazole-based drugs are inefficiently converted. The dual-face (luminal + cytosolic) SH-reactivity profile of thienoimidazoles further distinguishes them from benzimidazole inhibitors that are restricted to luminal cysteine engagement [4]. Procuring the unsubstituted [3,4-e] scaffold allows medicinal chemists to explore diverse substitution patterns while retaining the favorable pKa phenotype.

Chemical Biology: Selective Kinase Probe Development

The thiophene-benzimidazole chemotype has yielded a polo-like kinase inhibitor with Ki = 4.8 nM against Plk1 and selectivity over 39 other kinases, demonstrating that this scaffold can deliver both potency and broad kinome selectivity . The compound maintains activity in MDR-1-expressing drug-resistant cells, suggesting that thieno[3,4-e]benzimidazole-derived probes may overcome efflux-mediated resistance. For chemical biology groups seeking to develop selective tools against understudied kinases, the [3,4-e] scaffold provides a synthetically tractable starting point with demonstrated selectivity potential.

Materials Science: Organic Electronics and Dye-Sensitized Solar Cells

Thieno[3,4-d]imidazole-based organic sensitizers have achieved photovoltaic performance of η = 2.78%, Jsc = 7.91 mA cm⁻², FF = 0.63 in photoelectrochemical cells, with optical properties tunable through N-alkylation [5]. The [3,4-e] isomer, with its distinct sulfur orientation and higher thermal stability (boiling point 495.2°C vs 481.0°C for [3,2-e]), may offer advantages in device fabrication processes requiring elevated temperatures [2]. The 1.468 g/cm³ density and extended π-system make this scaffold suitable for donor-acceptor architectures in organic photovoltaics.

Quote Request

Request a Quote for 1h-Thieno[3,4-e]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.